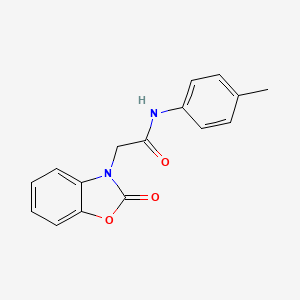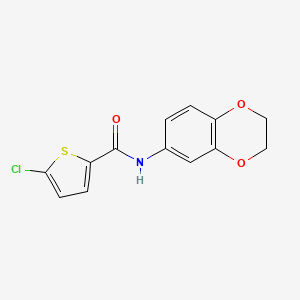
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, also known as AIA, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. AIA is a derivative of indole, a naturally occurring compound found in plants and animals. AIA has been synthesized in laboratories and has been studied for its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to involve multiple pathways. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to activate the p53 pathway, which is involved in apoptosis and tumor suppression. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide may also interact with other signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects:
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to inhibit the activity of enzymes involved in cancer and inflammation, such as COX-2 and MMP-9. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has also been shown to increase the activity of enzymes involved in antioxidant defense, such as SOD and CAT. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has also been shown to increase the levels of anti-inflammatory cytokines, such as IL-10.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has several advantages for lab experiments. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is a small molecule that can be easily synthesized and purified. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have low toxicity and high bioavailability. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can be used in various in vitro and in vivo assays to study its biological effects. However, 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide also has some limitations for lab experiments. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is not water-soluble and may require the use of organic solvents. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide may also require the use of specialized equipment and techniques for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide may be further studied for its potential use in treating various diseases, such as cancer, inflammation, and neurological disorders. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide may also be modified to improve its pharmacokinetic properties, such as its solubility and stability. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide may also be used in combination with other drugs to enhance its therapeutic effects. The mechanisms of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide may be further elucidated by studying its interactions with various signaling pathways.
Synthesemethoden
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide involves the reaction of 3-acetylindole with N-(2-phenylethyl)acetamide. The reaction is catalyzed by a base and can be carried out in various solvents. The yield of 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have anti-cancer properties by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, 2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(23)18-13-22(19-10-6-5-9-17(18)19)14-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHMGBXVMNWIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)

![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)




![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
